Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate
Description
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methyl group at the 1-position and an isopentyloxy (3-methylbutoxy) substituent at the 5-position of the indole core. The ethyl ester at the 2-position enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science. For example, similar compounds like ethyl 5-chloro-1H-indole-2-carboxylate are synthesized via Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst .
The isopentyloxy group likely contributes to steric bulk and lipophilicity, which can influence binding affinity in biological systems or solubility in organic solvents. Such substitutions are common in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 1-methyl-5-(3-methylbutoxy)indole-2-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-5-20-17(19)16-11-13-10-14(21-9-8-12(2)3)6-7-15(13)18(16)4/h6-7,10-12H,5,8-9H2,1-4H3 |
InChI Key |
XHDDXBYQZMBTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)OCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Isopentyloxy Group: The 5-position of the indole ring can be functionalized using a nucleophilic substitution reaction. This involves reacting the indole with an isopentyl halide in the presence of a base.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The ester and isopentyloxy groups may influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects at Position 5: Isopentyloxy (Target Compound): The bulky 3-methylbutoxy group enhances lipophilicity (logP ~4.5 estimated), favoring membrane permeability in biological systems. This aligns with SAR studies where larger alkoxy groups at the 5-position improve binding to hydrophobic pockets in target proteins . Chloro (Ethyl 5-chloro-1H-indole-2-carboxylate): The electron-withdrawing Cl substituent increases reactivity toward nucleophilic aromatic substitution, making it a versatile intermediate for further functionalization . Nitro (Ethyl 7-nitro-1H-indole-2-carboxylate): The NO₂ group reduces electron density on the indole ring, directing electrophilic attacks to specific positions and altering redox properties .
Substituent Effects at Position 1 :
- Synthetic Methodologies: Acylation/alkylation at the 5-position often employs AlCl₃ as a Lewis catalyst in dichloroethane or DMF, as seen in the synthesis of ethyl 5-chloro-1H-indole-2-carboxylate . Coupling reactions with aminobenzophenones (e.g., ) or reductions with triethylsilane (e.g., ) are used to introduce diverse functionalities.
Biological Activity
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is a compound derived from the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₁₃H₁₅N₁O₃
- Molecular Weight : 235.26 g/mol
The presence of the indole core is significant, as it contributes to various biological activities, including anti-inflammatory and anti-cancer effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory agent and its effectiveness against certain cancer cell lines.
1. Anti-inflammatory Activity
Research indicates that derivatives of indole-2-carboxylic acid exhibit significant anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: COX Inhibition Data
| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.05 | 298.6 |
Note: TBD refers to data yet to be determined in ongoing studies.
2. Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A recent study evaluated the cytotoxic effects of similar indole derivatives on breast cancer cells, revealing that structural modifications significantly enhance their efficacy.
Case Study: Anticancer Efficacy
In a study involving MDA-MB231 breast cancer cells, compounds structurally related to this compound demonstrated potent cytotoxicity with IC50 values ranging from 0.1 to 10 μM. The mechanism was attributed to the induction of apoptosis and inhibition of key survival pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
